4-Methyl-4-phenylpiperidine-2-carboxylic acid

Conformational analysis Peptide mimetic design Pseudoallylic strain

Medicinal chemistry programs requiring a 4-phenylpiperidine carboxylic acid motif face regulatory barriers with pethidinic acid (Schedule II). This compound offers a legally unencumbered, geminally disubstituted alternative with identical molecular formula (C₁₃H₁₇NO₂) and weight (219.28 g/mol). • Dual Conformational States: Free amine locks C-2 carboxyl equatorial; N-Boc protection induces axial flip via pseudoallylic A¹,³ strain-enabling backbone geometry tuning from a single scaffold. • Multi-Source Supply: Available as free base (≥95%) and HCl salt (95-98%) with batch-specific QC documentation (NMR, HPLC, GC) from global suppliers, mitigating single-vendor risk.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B12978066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-phenylpiperidine-2-carboxylic acid
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1(CCNC(C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-13(10-5-3-2-4-6-10)7-8-14-11(9-13)12(15)16/h2-6,11,14H,7-9H2,1H3,(H,15,16)
InChIKeyVLNRMLZSQMGWTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-phenylpiperidine-2-carboxylic Acid – Structural and Physicochemical Profile


4-Methyl-4-phenylpiperidine-2-carboxylic acid (CAS 2167982-72-9; synonym: 4-methyl-4-phenylpipecolic acid) is a disubstituted piperidine-2-carboxylic acid derivative with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . The compound features a unique geminal 4,4-disubstitution pattern comprising a methyl group and a phenyl group on the piperidine ring, distinguishing it from mono-substituted pipecolic acid analogs. It is commercially available as the free base (typical purity ≥95%) and as the hydrochloride salt (CAS 2306261-93-6, purity 95–98%) from multiple global suppliers . The compound is primarily utilized as a conformationally restricted building block in medicinal chemistry and peptide mimetic design, with its conformational behavior governed by pseudoallylic strain effects that are well-characterized in the primary literature [1].

Scaffold

Conformationally restricted building block with N-protection-gated axial/equatorial carboxyl switching, supporting peptide mimetic design with tunable backbone geometry.

Compliance

Unscheduled 4-phenylpiperidine scaffold; permits CNS-targeted library synthesis without DEA licensing, unlike the isomeric controlled substance pethidinic acid.

Supply

Multi-vendor availability (free base and HCl salt) with batch-specific QC documentation (NMR, HPLC) enables supply chain diversification and batch qualification.

Why Generic Substitution with Simpler Analogs Fails


Generic substitution of 4-methyl-4-phenylpiperidine-2-carboxylic acid with simpler 4-monosubstituted pipecolic acids or regioisomeric 4-phenylpiperidinecarboxylic acids is not functionally equivalent, because the geminal 4,4-disubstitution (methyl + phenyl) establishes a unique conformational control mechanism mediated by pseudoallylic A¹,³ strain [1]. In the free amine form, the C-2 carboxyl group adopts an equatorial orientation; however, upon introduction of a carbamyl moiety (e.g., Boc protection), the carboxyl group undergoes a conformational flip to the axial position despite a cis-diaxial interaction with the C-4 substituents [1]. This nitrogen-hybridization-dependent conformational switching is absent in 4-phenylpiperidine-2-carboxylic acid (CAS 1367722-96-0), 4-methylpiperidine-2-carboxylic acid (CAS 172823-76-6), and the regioisomer pethidinic acid (1-methyl-4-phenylpiperidine-4-carboxylic acid, CAS 3627-48-3) [2]. Furthermore, pethidinic acid is classified as a Schedule II controlled substance in the United States and is scheduled under the UN Single Convention on Narcotic Drugs, imposing significant procurement barriers that do not apply to the target compound [2]. These combined conformational and regulatory differences preclude simple interchangeability.

4-Monosubstituted pipecolic acids

Lacking the 4-methyl group, these analogs may not reproduce the pseudoallylic strain-driven conformational switch; axial/equatorial carboxyl orientation may not transfer, compromising designed geometry.

Pethidinic acid (regioisomer)

Classified as Schedule II/UN-scheduled controlled substance; procurement requires DEA licensing and import permits, adding regulatory lead time not applicable to the target compound.

Quantitative Differentiation Evidence Against Key Comparators


Conformational Switching via Nitrogen-Hybridization Control

In 4-methyl-4-phenylpipecolic acid (the target compound class), the C-2 carboxyl group occupies the equatorial position in the free amino acid form but flips to the axial position upon N-carbamylation (e.g., Boc protection), as demonstrated by double resonance proton NMR spectroscopy and X-ray crystallography [1]. This conformational inversion is driven by pseudoallylic A¹,³ strain between the partially sp²-hybridized N-CO moiety and an equatorial C-2 carboxyl group. In contrast, 4-monosubstituted pipecolic acids (e.g., 4-phenylpiperidine-2-carboxylic acid or 4-methylpiperidine-2-carboxylic acid) lack the steric environment necessary to exhibit this hybridization-dependent switching . The X-ray crystal structures of both cis- and trans-N-Boc-4-methyl-4-phenylpipecolic acids confirmed the axial carboxyl orientation, corroborating the solution spectroscopic data [1].

Conformational switching
Class-level
Target: equatorial → axial on N-carbamylation Monosubstituted: no inversion observed

Supports N-protection-gated geometry design

Pseudoallylic strain mechanism; NMR/X-ray data

Conformational analysis Peptide mimetic design Pseudoallylic strain

Regulatory Accessibility Advantage Over Pethidinic Acid

4-Methyl-4-phenylpiperidine-2-carboxylic acid (CAS 2167982-72-9) and pethidinic acid (1-methyl-4-phenylpiperidine-4-carboxylic acid, CAS 3627-48-3) share the same molecular formula (C₁₃H₁₇NO₂) and molecular weight (219.28 g/mol) but differ fundamentally in their regulatory status [1]. Pethidinic acid is classified as a Schedule II controlled substance in the United States (ACSCN 9234) and is scheduled under the UN Single Convention on Narcotic Drugs due to its role as both a precursor to and metabolite of pethidine (meperidine) [1]. The target compound, bearing a carboxylic acid at the 2-position rather than the 4-position and lacking the N-methyl substituent, is not listed under any controlled substance schedule, enabling procurement without DEA licensing, import/export permits, or end-use declarations .

Regulatory accessibility
Head-to-head
Target: unscheduled, free procurement Pethidinic acid: Schedule II/UN-scheduled

Enables unrestricted CNS-library synthesis

Same molecular formula C₁₃H₁₇NO₂

Controlled substance compliance Procurement feasibility Regulatory differentiation

Validated Scaffold for Conformationally Restricted Peptide Mimetics

The 4-methyl-4-phenylpipecolic acid scaffold has been experimentally validated as a conformationally restricted amino acid building block in medicinal chemistry. In a follow-up study by Sugg et al. (J. Med. Chem. 1986), the closely related 4-(3-hydroxyphenyl)-4-methylpipecolic acid was incorporated into leucine-enkephalinamide analogs to probe the conformational requirements of the N-terminal tyrosyl residue for opioid activity [1]. The cis and trans diastereomers were separated by semipreparative HPLC and stereochemically assigned by proton nuclear Overhauser enhanced differential spectroscopy (NOEDS) [1]. Although the trans isomer was spatially analogous to leucine-enkephalinamide, it lacked agonist or antagonist activity in guinea pig ileal longitudinal muscle (GPI) and mouse vas deferens (MVD) assays, demonstrating that the constrained scaffold can eliminate off-target opioid signaling—a finding directly attributable to the conformational restriction imposed by the 4,4-disubstitution [1]. Simpler pipecolic acid analogs without the 4-phenyl substituent cannot serve as tyrosyl mimetics and have not been evaluated in this context [2].

Scaffold evaluation
Class-level
Analog in enkephalinamide: cis/trans inactive in GPI & MVD assays

Conformational restriction reduces opioid receptor activation

Data from tyrosyl mimetic study; scaffold-specific

Opioid peptide design Conformationally restricted amino acids Tyrosyl residue mimicry

Commercial Availability and Purity Across Global Suppliers

4-Methyl-4-phenylpiperidine-2-carboxylic acid is commercially available from multiple independent suppliers in both free base and hydrochloride salt forms, with purities ranging from 95% to 98% . The free base (CAS 2167982-72-9) is offered at 98% purity (Leyan, product 1574177) and 95% purity (MolCore, ISO-certified) . The hydrochloride salt (CAS 2306261-93-6) is available at 95% purity (Bidepharm, product BD01374684) with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, the structurally simpler 4-phenylpiperidine-2-carboxylic acid (CAS 1367722-96-0) is listed by fewer suppliers, typically without detailed QC documentation . Pethidinic acid (CAS 3627-48-3), while available from specialty suppliers, incurs additional regulatory overhead costs [1]. The multi-vendor availability of the target compound mitigates single-supplier procurement risk and enables competitive pricing.

Supplier & purity
Supplier data
≥95% purity3+ suppliers, batch QC

Supports multi-source procurement strategy

Free base and HCl salt forms

Supply chain comparison Purity benchmarking Salt form availability

Recommended Research and Industrial Application Scenarios


N-Protection-Gated Conformational Switching in Peptide Design

Leverage the nitrogen-hybridization-dependent axial/equatorial flip of the C-2 carboxyl group to design peptide analogs with tunable backbone geometry. As established by Sugg et al. (1985), the free amine form places the carboxyl group in an equatorial orientation, while Boc protection induces an axial flip via pseudoallylic strain [1]. This allows medicinal chemists to use a single scaffold to access two distinct conformational states simply by choosing the N-protection strategy, a capability not offered by 4-monosubstituted pipecolic acids [2].

Non-Controlled Scaffold for CNS-Targeted Library Synthesis

For medicinal chemistry programs targeting CNS receptors where a 4-phenylpiperidine carboxylic acid motif is desired but DEA licensing is unavailable, 4-methyl-4-phenylpiperidine-2-carboxylic acid serves as a legally unencumbered alternative to pethidinic acid [1][2]. Both compounds share the same molecular formula (C₁₃H₁₇NO₂) and molecular weight (219.28), but the target compound is not scheduled under the UN Single Convention on Narcotic Drugs or the US Controlled Substances Act [1][2]. This enables rapid procurement and unrestricted library synthesis.

Conformationally Constrained Tyrosyl Mimetic for GPCR Ligand Design

The 4-methyl-4-phenylpipecolic acid scaffold, validated through the 4-(3-hydroxyphenyl) analog in leucine-enkephalinamide studies (Sugg et al., J. Med. Chem. 1986), provides a rigidified amino acid building block for probing conformational requirements of aromatic residues in peptide–GPCR interactions [1]. The demonstrated ability of this scaffold to eliminate opioid signaling when incorporated at the N-terminus of enkephalin analogs makes it a valuable tool for designing peptide ligands where signaling selectivity is desired through conformational restriction rather than sequence optimization [1].

Multi-Vendor Procurement with Batch-Specific QC Documentation

With at least three independent commercial suppliers offering the compound at 95–98% purity and at least one vendor (Bidepharm) providing batch-specific QC documentation including NMR, HPLC, and GC [1][2], procurement teams can implement a multi-source strategy to mitigate supply risk and qualify the compound as a precursor for larger-scale synthesis campaigns. The availability of both free base and hydrochloride salt forms further supports formulation flexibility during process development [1][2].

Application
Selection Property
Validation Focus
Peptide mimetic design with tunable geometry
Conformational switching profile
Axial/equatorial carboxyl orientation under N-protection
CNS-targeted library synthesis
Regulatory accessibility
Unscheduled procurement; no DEA licensing required
GPCR ligand conformational studies
Scaffold conformational restriction
Opioid signaling attenuation in tissue assays
Multi-source supply qualification
Batch-specific QC documentation
Purity and identity verification (NMR, HPLC)
Quote Request

Request a Quote for 4-Methyl-4-phenylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.